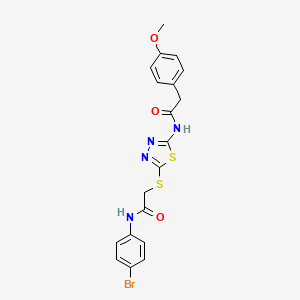

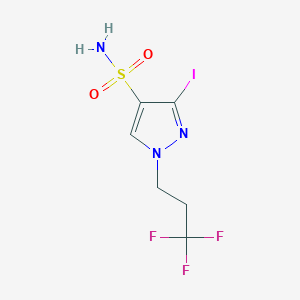

![molecular formula C18H11ClN2OS2 B2668555 5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide CAS No. 477486-06-9](/img/structure/B2668555.png)

5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide (abbreviated as CDAM) is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of research and industry. It has a molecular formula of C18H11ClN2OS2, an average mass of 370.876 Da, and a monoisotopic mass of 370.000122 Da .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol, which affords N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide . This is then treated with excess P2S5 in anhydrous toluene to form the corresponding thioamide. The oxidation with potassium ferricyanide in an alkaline medium by the Jacobson procedure results in the formation of the final product .Molecular Structure Analysis

The molecular structure of CDAM is complex, with a chloro group attached to a thiophene ring, which is further connected to a dihydroacenaphtho[5,4-d]thiazol-8-yl group . The presence of these functional groups contributes to the unique properties and potential applications of this compound.Chemical Reactions Analysis

The synthesized compound can undergo various electrophilic substitution reactions such as nitration, bromination, formylation, and acylation . Depending on the reaction conditions, either the furan ring or the acenaphthene fragment can be attacked .Scientific Research Applications

Synthesis and Potential Applications

Antimycobacterial Activity : A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis. This research highlights the compound's promising role in developing new antitubercular agents with low cytotoxicity profiles (Marvadi et al., 2020).

Synthetic Methodologies : Studies have focused on the synthesis and reactions of related thiazole and thiophene derivatives, showcasing the versatility of these compounds in organic synthesis and their potential for further chemical modifications. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the cyclization processes involved in producing thiazole derivatives (Tang Li-jua, 2015).

Anticancer Activity : Research into thiophene-based compounds, including thiazolyl-thiophene derivatives, has shown significant in vitro cytotoxicity, suggesting their potential as anticancer agents. The structural features of these compounds, such as the presence of thiazolidinone rings or thiosemicarbazide moieties, are associated with their inhibitory activity against cancer cell lines (Atta et al., 2021).

Properties

IUPAC Name |

5-chloro-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2OS2/c19-14-7-6-12(23-14)17(22)21-18-20-16-11-3-1-2-9-4-5-10(15(9)11)8-13(16)24-18/h1-3,6-8H,4-5H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEFABPESBGBHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=C(S5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

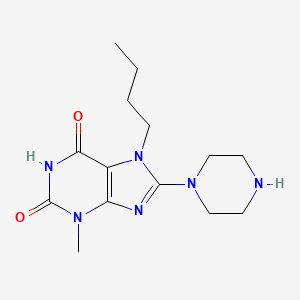

![4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6-dimethylpyrimidine](/img/structure/B2668478.png)

![N-[3-(dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)aniline hydrochloride](/img/structure/B2668479.png)

![(E)-N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2668480.png)

![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2668482.png)

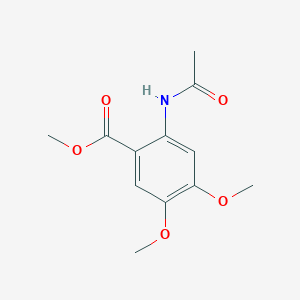

![3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2668484.png)

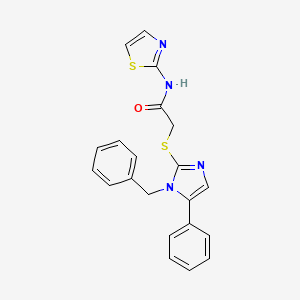

![N-(4-methoxyphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide](/img/structure/B2668485.png)